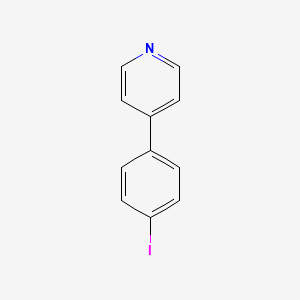

4-(4-Iodophenyl)pyridine

Description

The exact mass of the compound this compound is 280.97015 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXJNRYHGQJHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699169 | |

| Record name | 4-(4-Iodophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83420-59-1 | |

| Record name | 4-(4-Iodophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Engineering Porosity: A Technical Guide to Pyridine-Based Ligands in Metal-Organic Frameworks

Introduction: The Pyridine Advantage in Reticular Chemistry

In the architecture of Metal-Organic Frameworks (MOFs), carboxylate linkers (e.g., BDC, BTC) are the standard "beams." However, relying solely on carboxylates often limits structural diversity to rigid, high-symmetry nets. Pyridine-based ligands introduce a critical degree of freedom: neutral nitrogen donation .

Unlike anionic carboxylates that charge-balance metal nodes, neutral pyridine ligands (N-donors) coordinate via the lone pair on the nitrogen atom. This fundamental difference allows researchers to:

-

Construct Pillared-Layer Architectures: Connect 2D carboxylate-metal grids into 3D porous scaffolds.

-

Modulate Pore Electronics: The basicity of the pyridine ring (pKa ~5.2) creates Lewis-basic pore environments ideal for CO₂ capture and catalytic selectivity.

-

Enable pH-Responsive Drug Delivery: The protonation state of the pyridine nitrogen is pH-dependent, acting as a molecular switch for cargo release.[1]

This guide details the engineering principles, synthesis protocols, and validation workflows for deploying pyridine ligands in high-performance MOFs.

Molecular Design Principles

The Pillaring Strategy

The most common application of pyridine ligands is "pillaring." In this topology, dicarboxylates form 2D sheets (the "layers") with metal nodes (e.g., Zn²⁺, Cu²⁺ paddlewheels). Pyridine ligands (the "pillars") bind to the axial sites of these metal nodes, propping the layers apart to form 3D channels.

Key Variable: Pillar Length The pore size is directly dictated by the length of the pyridine ligand.

| Ligand Name | Structure Type | Approx. Length (Å) | Application Focus |

| Pyrazine | Monocyclic | ~2.8 | Microporous gas separation (CO₂/N₂) |

| 4,4'-Bipyridine (Bipy) | Bicyclic | ~7.1 | General porosity, solvent storage |

| 1,2-Bis(4-pyridyl)ethylene (BPE) | Alkenyl-linker | ~9.2 | Flexible MOFs ("Breathing" frameworks) |

| DPNI (N,N'-di(4-pyridyl)naphthalenediimide) | Extended | ~13.5 | Large-molecule encapsulation (Drugs) |

Electronic Tuning (pKa Effects)

The basicity of the pyridine nitrogen affects bond strength. Electron-donating groups (e.g., -CH₃) on the ring increase basicity, strengthening the Metal-N bond and improving thermal stability. Electron-withdrawing groups (e.g., -NO₂) weaken the bond, which is useful for designing labile linkers for ligand exchange protocols.

Visualization: Pillared-Layer Assembly Logic

The following diagram illustrates the reticular logic of transforming a 2D sheet into a 3D porous framework using pyridine pillars.

Caption: Schematic of pillared-layer MOF assembly. Neutral pyridine ligands bind axially to metal nodes, expanding 2D grids into 3D porous networks.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Zn(BDC)(Bipy)₀.₅

Target: A robust, interpenetrated pillared-layer MOF.

Reagents:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Terephthalic Acid (H₂BDC)

-

4,4'-Bipyridine (Bipy)

-

Solvent: DMF (N,N-Dimethylformamide)[2]

Step-by-Step Methodology:

-

Stoichiometry Control: Dissolve Zn(NO₃)₂·6H₂O (1.0 mmol), H₂BDC (1.0 mmol), and Bipy (0.5 mmol) in 15 mL of DMF.

-

Scientist's Note: The 1:1:0.5 ratio is critical. Excess pyridine can compete with carboxylates, leading to non-porous molecular complexes rather than extended frameworks.

-

-

Homogenization: Sonicate for 10 minutes until the solution is clear.

-

Thermal Treatment: Seal in a 25 mL Teflon-lined autoclave. Heat at 100°C for 48 hours.

-

Cooling: Allow to cool to room temperature over 12 hours (0.1°C/min). Rapid cooling induces defects and microcrystalline powder; slow cooling yields single crystals suitable for XRD.

-

-

Activation (Critical):

-

Decant DMF. Wash crystals 3x with fresh DMF.

-

Solvent Exchange: Soak crystals in Chloroform or Ethanol for 3 days, refreshing solvent every 24 hours.

-

Causality: DMF has a high boiling point and surface tension. Evacuating DMF directly often collapses the pores (capillary stress). Exchanging with volatile Chloroform prevents this.

-

Protocol B: Solvent-Assisted Ligand Exchange (SALE)

Target: Incorporating functionalized pyridine ligands that are difficult to synthesize de novo.

Direct synthesis with complex functionalized ligands often fails due to steric hindrance or solubility issues. SALE allows you to synthesize a "parent" MOF with simple linkers and then swap them.

Caption: Workflow for Solvent-Assisted Ligand Exchange (SALE). High concentration of incoming ligand drives the thermodynamic equilibrium toward the daughter framework.

Methodology:

-

Preparation: Synthesize the parent MOF (e.g., using unsubstituted 4,4'-bipyridine).

-

Exchange Solution: Prepare a saturated solution of the target functionalized ligand (e.g., amino-bipyridine) in DMF.

-

Incubation: Immerse Parent MOF crystals in the solution. Heat to 60°C.

-

Cycling: Replace the supernatant with fresh ligand solution every 24 hours for 3 days.

-

Validation: Digest a sample of the MOF in DCl/DMSO-d6 and run ¹H-NMR. The ratio of new vs. old ligand peaks confirms the exchange percentage.

Applications in Drug Delivery[1][3][4][5]

For drug development professionals, pyridine-based MOFs offer a unique pH-gating mechanism .

Mechanism of Action[6]

-

Physiological pH (7.4): Pyridine is neutral.[1] The drug is retained via pore confinement or weak hydrogen bonding.

-

Gastric pH (1.2 - 2.0): Pyridine nitrogen becomes protonated (Py-H⁺).

-

Scenario A (Cationic Drug): Charge repulsion triggers rapid release.

-

Scenario B (Anionic Drug): Electrostatic attraction retards release (protecting the drug from stomach acid).

-

Data: Release Profile of Ibuprofen (Anionic) from UiO-66-PDC

PDC = Pyridine-3,5-dicarboxylate

| Environment | pH | Pyridine State | Interaction Mode | Release Rate |

| Simulated Gastric Fluid | 2.0 | Protonated (Py-H⁺) | Strong Electrostatic (Py-H⁺ ... Drug⁻) | Slow (<10% in 2h) |

| Simulated Intestinal Fluid | 7.4 | Neutral (Py:) | Weak H-bonding | Fast (>80% in 6h) |

Interpretation: This system effectively protects acid-sensitive anionic drugs in the stomach and releases them in the intestine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Amorphous Powder | Reaction too fast / Nucleation too high. | Add a Modulator (Monocarboxylic acid or excess monodentate pyridine). This competes with linkers, slowing crystal growth and improving crystallinity. |

| Pore Collapse | Surface tension stress during drying. | Perform Supercritical CO₂ Drying or ensure thorough solvent exchange with low-boiling solvent (DCM) before vacuum activation. |

| Incomplete SALE | Incoming ligand is too bulky. | Use a parent MOF with larger initial pores, or increase exchange temperature (careful not to degrade the framework). |

References

-

Solvent-Assisted Ligand Exchange (SALE) Protocols: Karagiaridi, O., et al.[3][4] "Solvent-Assisted Ligand Exchange: An Approach to Isoreticular Metal–Organic Frameworks." Journal of the American Chemical Society.[5]

-

Pyridine-Based MOFs for Drug Delivery (pH Response): Abdelhameed, R. M., et al.[1] "UiO-66-PDC: A pH-Responsive Metal-Organic Framework for Oral Drug Delivery." ACS Applied Materials & Interfaces.[6]

-

Synthesis of Pillared Zn-MOFs: Chen, B., et al. "Transformation of a Metal-Organic Framework from the 2D to 3D Structure by Pillaring." Angewandte Chemie International Edition.

-

Modulation of Crystal Growth with Pyridine: Review of coordination modulation in MOF synthesis.

-

Heterotritopic Pyridine Linkers (MOF-910): Yaghi, O. M., et al. "Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers."[5]

Sources

- 1. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-assisted ligand exchange (SALE) for the enhancement of epoxide ring-opening reaction catalysis based on three amide-functionalized metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Electronic properties of phenylpyridine vs bipyridine ligands

Technical Whitepaper: Comparative Electronic Analysis of Phenylpyridine and Bipyridine Ligands in Transition Metal Complexes

Executive Summary

The strategic selection of ligands is the cornerstone of designing transition metal complexes for photoredox catalysis, organic light-emitting diodes (OLEDs), and chemotherapeutics. This whitepaper provides a rigorous technical comparison between two dominant ligand classes: 2-phenylpyridine (ppy) and 2,2'-bipyridine (bpy) .

While both ligands form stable chelate rings with

Fundamental Electronic Architecture

The divergence in reactivity between complexes like

Ligand Field Strength and Orbital Splitting

-

2-Phenylpyridine (ppy): The presence of an anionic carbon donor (phenyl ring) creates a strong field environment. The Carbon atom is a very strong

-donor compared to Nitrogen. This strong donation increases electron density at the metal center, raising the energy of the occupied -

2,2'-Bipyridine (bpy): Both Nitrogen atoms are neutral

-donors. Additionally, the pyridine rings possess low-lying

Molecular Orbital (MO) Impact

The substitution of a bpy ligand with a ppy ligand essentially replaces a stabilizing

-

HOMO: Localized primarily on the metal center and the phenyl ring of the ppy ligand. The strong

-donation raises the HOMO energy, making the complex easier to oxidize. -

LUMO: Localized primarily on the heterocyclic pyridine ring (for ppy) or the bipyridine system.

Figure 1: Simplified qualitative MO diagram illustrating the destabilization of the HOMO in Ir(ppy) complexes compared to Ru(bpy) complexes due to the strong

Photophysical & Electrochemical Consequences

The electronic architecture described above dictates the measurable properties of the complexes.

Redox Potentials

Because the HOMO of

-

Oxidation:

oxidizes at -

Excited State Reductant: The excited state potential (

) makes

Spin-Orbit Coupling (SOC)

While both ligands support Metal-to-Ligand Charge Transfer (MLCT), the choice of metal often correlates with the ligand. Cyclometalated ligands are most often paired with Iridium (Z=77). The high atomic number induces strong Spin-Orbit Coupling, mixing singlet and triplet states. This allows for:

-

Rapid Intersystem Crossing (ISC) (

). -

High phosphorescence quantum yields (

for

Data Summary: Quantitative Comparison

The following table synthesizes data from standard electrochemical studies in Acetonitrile (

| Property | Significance | ||

| Ligand Type | Cyclometalating ( | Chelate Diimine ( | C-donor raises HOMO energy. |

| Charge | Neutral ( | Cationic ( | Neutrality aids solubility in non-polar organics. |

| Ir(III) is easier to oxidize to Ir(IV). | |||

| Ir complex is very hard to reduce. | |||

| Ir(ppy)3 is a far stronger photoreductant. | |||

| Ru(bpy)3 is a better photooxidant. | |||

| Emission | Tunable via ligand substitution. |

Data Sources: Prier et al. (2013) [1], Teegardin et al. (2016) [2].

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (color changes, solubility checks).

Synthesis of

Target: High-purity photocatalyst for reductive quenching cycles.

Step 1: Formation of

-

Reagents: Mix

(1.0 equiv) and 2-phenylpyridine (2.2 equiv) in a 3:1 mixture of 2-ethoxyethanol and water. -

Reaction: Reflux at

C for 24 hours under Nitrogen.-

Validation: Solution changes from dark brown/black to a cloudy yellow/orange suspension.

-

-

Workup: Cool to RT. Add water to precipitate the dimer

. Filter and wash with water and ethanol.

Step 2: Conversion to

-

Reagents: Suspend the dimer (1.0 equiv), 2-phenylpyridine (2.5 equiv), and

(10 equiv) in glycerol. -

Reaction: Heat to

C for 12-15 hours.-

Note: High temperature is critical to favor the thermodynamic facial isomer over the kinetic meridional isomer.

-

-

Workup: Pour the hot mixture into 1M HCl (carefully!). Filter the yellow precipitate.

-

Purification: Flash chromatography (

) or sublimation.-

Validation:

NMR should show

-

Synthesis of

Target: Standard reference dye or photooxidant.

-

Reagents: Dissolve

(1.0 equiv) and 2,2'-bipyridine (3.2 equiv) in Ethanol. -

Reduction Step: Add freshly prepared sodium phosphinate (

) solution (excess). -

Reaction: Reflux for 90 minutes. Solution turns from dark brown to deep clear orange/red.

-

Precipitation: Add saturated aqueous KCl or LiCl to precipitate the chloride salt upon cooling.

-

Validation: UV-Vis absorption peak at

nm (MLCT).

Cyclic Voltammetry (CV) Characterization

Objective: Determine HOMO/LUMO levels.

-

Setup: Three-electrode cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgNO3 Reference).

-

Solvent: Degassed Acetonitrile with 0.1 M

electrolyte. -

Standard: Add Ferrocene (Fc) internal standard at the end of the run.

-

Protocol:

-

Scan 0 V

+1.5 V (Oxidation). Look for reversible wave ( -

Scan 0 V

-2.5 V (Reduction).

-

-

Calculation:

.[4]

Figure 2: Comparative synthetic workflow for the isolation of Ir(ppy)3 and Ru(bpy)3 complexes.

References

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363. Link

-

Teegardin, K., Day, J. I., Chan, J., & Weaver, J. (2016). Advances in Photocatalysis: A Micro-Review of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. Organic Process Research & Development, 20(7), 1156-1163. Link

-

Flamigni, L., Barbieri, A., Sabatini, C., Ventura, B., & Barigelletti, F. (2007). Photochemistry and photophysics of coordination compounds: Iridium. Topics in Current Chemistry, 281, 143-203. Link

-

Campagna, S., Puntoriero, F., Nastasi, F., Bergamini, G., & Balzani, V. (2007). Photochemistry and photophysics of coordination compounds: Ruthenium. Topics in Current Chemistry, 280, 117-214. Link

-

Slinker, J. D., Gorodetsky, A. A., Lowry, M. S., Wang, J., Parker, S., Rohl, R., ... & Malliaras, G. G. (2004). Efficient yellow electroluminescence from a single layer of a cyclometalated iridium complex. Journal of the American Chemical Society, 126(9), 2763-2767. Link

Sources

- 1. Comparison of ancillary ligand effects between 2,2'-bipyridine and 2-(2'-pyridyl)phenyl in the linkage and bridging isomerism of 5-methyltetrazolato iridium(III) and/or rhodium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. researchgate.net [researchgate.net]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Technical Guide: Solubility Profiling & Handling of 4-(4-Iodophenyl)pyridine in Polar Aprotic Solvents

Executive Summary

This technical guide addresses the solubility characteristics, dissolution protocols, and handling requirements for 4-(4-Iodophenyl)pyridine (CAS: 83420-59-1) in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

As a structural motif frequently employed in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and as a precursor in Suzuki-Miyaura cross-coupling reactions, the solubility of this compound is a critical variable. Its relatively high melting point (~204°C) indicates strong intermolecular

This guide is designed for application scientists and synthetic chemists requiring high-fidelity solutions for spectroscopy (NMR), crystallization, or reaction screening.

Part 1: Physicochemical Profile & Solubility Mechanics

Understanding the solubility of this compound requires analyzing the competition between its crystal lattice energy and the solvation energy provided by the solvent.

Compound Identity

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 83420-59-1 |

| Molecular Formula | C₁₁H₈IN |

| Molecular Weight | 281.09 g/mol |

| Melting Point | 204°C (Solid) |

| Appearance | White to pale yellow crystalline powder |

| Structural Features | Pyridine ring (H-bond acceptor), Iodophenyl group (Lipophilic, polarizable) |

Solvent-Solute Interactions

The dissolution of this compound in DMSO or DMF is driven by two primary mechanisms:

-

Dipole-Dipole Interactions: The high dielectric constants of DMSO (

= 46.7) and DMF ( -

Disruption of

-Stacking: The planar nature of the phenylpyridine core facilitates strong crystal packing. DMSO and DMF are effective at intercalating between these aromatic sheets, but kinetic energy (heat) is often required to initiate this process.

Solubility Estimates

Note: Solubility is temperature-dependent. The values below are operational ranges based on structural analogs (e.g., 4-phenylpyridine) and thermodynamic properties.

| Solvent | Ambient Solubility (25°C) | Heated Solubility (60-80°C) | Primary Application |

| DMSO | Moderate (10–50 mM) | High (>100 mM) | NMR, Biological Assays, Stock Solutions |

| DMF | Moderate (10–50 mM) | High (>100 mM) | MOF Synthesis, Cross-Coupling Reactions |

| Methanol | Low | Moderate | Recrystallization (Anti-solvent) |

| Water | Insoluble | Insoluble | Precipitation medium |

Part 2: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (50 mM)

Objective: Create a stable, particle-free stock solution for reaction screening or biological assays.

Materials:

-

This compound (Solid)[]

-

Anhydrous DMSO or DMF (Grade:

99.8%) -

Borosilicate glass vial with PTFE-lined cap

-

Ultrasonic bath (Frequency: 40 kHz)

-

Heat block or oil bath

Workflow:

-

Weighing: Accurately weigh 14.05 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF.

-

Critical Note: Do not use plastic consumables (polystyrene) with DMF, as leaching may occur.

-

-

Initial Mixing: Vortex for 30 seconds. The solution will likely remain cloudy due to the high lattice energy.

-

Thermal Activation: Place the vial in a heat block set to 60°C for 5–10 minutes.

-

Sonication: Transfer immediately to an ultrasonic bath. Sonicate for 10 minutes at ambient temperature.

-

Visual Check: The solution must be optically clear. If "schlieren" lines (swirls) or micro-particulates are visible, repeat the heating step.

-

Protocol B: Solubility Limit Determination (Cloud Point Method)

Objective: Empirically determine the saturation limit for a specific application.

Workflow Visualization:

Figure 1: Iterative "Cloud Point" workflow to determine the solubility limit (saturation point) of the compound.

Part 3: Applications & Strategic Implications

Synthesis: Suzuki-Miyaura Coupling

In palladium-catalyzed cross-coupling, this compound acts as the electrophile.

-

Solvent Choice: DMF is often preferred over DMSO for high-temperature reactions (>100°C) due to DMSO's potential thermal decomposition (releasing foul-smelling sulfides) and potential to poison certain catalysts.

-

Reaction Concentration: Typical reaction concentrations range from 0.1 M to 0.5 M. At these concentrations, the reaction mixture must be heated to maintain solubility before catalyst addition to ensure homogeneous kinetics.

MOF/COF Linker Synthesis

When used as a linear linker in reticular chemistry:

-

Solvothermal Conditions: The compound is often dissolved in DMF/Ethanol mixtures.

-

Implication: The solubility differential between hot DMF (high solubility) and room temperature ethanol (low solubility) is the driving force for the slow crystallization of the framework.

Part 4: Safety & Handling (E-E-A-T)

Chemical Safety

-

This compound: Treat as a potential irritant. Standard PPE (gloves, goggles) is required.

-

DMSO: Penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream. Never handle DMSO solutions of iodinated aromatics without nitrile or neoprene gloves.

-

DMF: A potent hepatotoxin and reproductive hazard. All dissolution steps involving DMF must be performed in a fume hood .

Storage of Solutions

-

Stability: Solutions in DMSO/DMF are susceptible to oxidation and hygroscopicity (absorbing water from air).

-

Recommendation: Store stock solutions in amber glass vials, under an inert atmosphere (Nitrogen/Argon), at 4°C. Re-sonicate after thawing, as the compound may precipitate upon cooling.

References

-

PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. [Link]

-

Petrov, A. A., et al. (2021).[2][7] Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7423. (Contextual reference for solubility of iodide-based ligands in polar aprotic solvents). [Link]

Sources

- 2. espublisher.com [espublisher.com]

- 3. CN115725987A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]

- 4. 2-(4-Bromophenyl)pyridine, TCI, 2043387 - 나비엠알오 [m.navimro.com]

- 5. This compound | C11H8IN | CID 53426295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Iodomethyl)pyridine | C6H6IN | CID 642805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-(4-Iodophenyl)pyridine via Suzuki-Miyaura coupling

Executive Summary

The synthesis of 4-(4-iodophenyl)pyridine is a critical intermediate step in the fabrication of semi-rigid linkers for Metal-Organic Frameworks (MOFs) and supramolecular assemblies. Its bifunctionality—possessing a Lewis-basic pyridine nitrogen and a reactive aryl iodide—makes it a versatile "linear spacer" for subsequent Sonogashira couplings or coordination chemistry.

However, the synthesis presents a distinct chemoselective challenge: preventing the formation of the symmetrical byproduct, 1,4-di(pyridin-4-yl)benzene (the "double-coupled" product). This guide details a robust protocol utilizing statistical amplification (excess dihalide) combined with a pH-switch purification strategy to isolate high-purity product without laborious column chromatography.

Strategic Analysis: The Selectivity Challenge

The core reaction involves the coupling of 4-pyridylboronic acid with 1,4-diiodobenzene .

-

Thermodynamic Risk: The target molecule, this compound, retains a highly reactive C–I bond. In a standard 1:1 stoichiometric reaction, the palladium catalyst can oxidatively add to the product almost as easily as the starting material, leading to oligomerization (the "bis" product).

-

Kinetic Solution: By employing a significant molar excess (3.0 – 5.0 equivalents) of 1,4-diiodobenzene, we statistically overwhelm the catalyst with the starting material, drastically reducing the probability of the catalyst encountering the product.

-

Purification Advantage: While using excess starting material usually complicates purification, the basicity of the pyridine ring allows us to separate the neutral excess diiodide from the basic product using simple acid-base extraction.

Reaction Mechanism & Statistical Logic

The following diagram illustrates the competitive pathways and how stoichiometry controls the outcome.

Figure 1: Statistical control of reaction pathways. Using a 4-fold excess of the dihalide suppresses the secondary coupling event.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7]

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale: 5 mmol) | Role |

| 4-Pyridylboronic acid | 122.92 | 1.0 | 615 mg | Nucleophile |

| 1,4-Diiodobenzene | 329.90 | 4.0 | 6.60 g | Electrophile (Excess) |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 289 mg | Catalyst |

| Na₂CO₃ (2M aq) | 105.99 | 3.0 | 7.5 mL | Base |

| 1,2-Dimethoxyethane (DME) | - | - | 40 mL | Solvent |

| Ethanol | - | - | 10 mL | Co-solvent |

Step-by-Step Procedure

Step 1: Inert Assembly

-

Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with 1,4-diiodobenzene (6.60 g) and 4-pyridylboronic acid (615 mg).

-

Add the solvent mixture: DME (40 mL) and Ethanol (10 mL).

Step 2: Degassing (Critical)

-

Context: Oxygen promotes the homocoupling of boronic acids and deactivates the Pd(0) catalyst.

-

Bubble nitrogen gas directly into the solution for 20 minutes.

-

Add the 2M Na₂CO₃ solution (7.5 mL) and continue bubbling for another 5 minutes.

-

Add the catalyst Pd(PPh₃)₄ (289 mg) quickly against a positive stream of nitrogen.

Step 3: Reaction

-

Heat the mixture to reflux (approx. 85°C) under a nitrogen atmosphere.

-

Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

Note: The boronic acid spot (baseline) should disappear. The large excess of diiodobenzene (high Rf) will persist.

-

-

Reaction time is typically 12–16 hours .

Step 4: Workup (The Acid-Base Switch)

-

Objective: Remove the catalyst and the massive excess of 1,4-diiodobenzene without chromatography.

Figure 2: The "pH-Switch" purification protocol eliminates the need for column chromatography.

Detailed Workup Steps:

-

Cool the reaction to room temperature.

-

Remove organic solvents (DME/EtOH) under reduced pressure.

-

Redissolve the residue in Dichloromethane (DCM) (100 mL).

-

Extraction 1 (Removal of salts): Wash with water (50 mL). Keep the organic layer.

-

Extraction 2 (The Switch): Extract the DCM layer with 1M HCl (3 x 50 mL).

-

Chemistry: The pyridine nitrogen is protonated (

), becoming water-soluble. The neutral 1,4-diiodobenzene remains in the DCM.

-

-

Separation: Set aside the DCM layer (this contains the excess starting material).

-

Recovery: Combine the acidic aqueous layers. Slowly add 2M NaOH or solid Na₂CO₃ until the pH reaches ~10.

-

Isolation: The product will precipitate as a white/off-white solid. Filter the solid, wash with copious water, and dry under vacuum.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Protodeboronation of 4-pyridylboronic acid. | This reagent is unstable. Use fresh reagents or switch to 4-pyridylboronic acid pinacol ester , which is more robust. |

| Black Precipitate | "Palladium Black" formation. | Inefficient degassing. Ensure rigorous O₂ exclusion. Add free PPh₃ ligand (10 mol%) to stabilize Pd. |

| Product is Colored | Trace Pd contamination. | Wash the final solid with a dilute solution of sodium diethyldithiocarbamate or use a scavenger resin (e.g., SiliaMetS®). |

| Emulsion during Workup | Fine particulates. | Filter the biphasic mixture through Celite® before separating layers. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Hupp, J. T., et al. (2012). Synthesis of MOF Linkers: Strategies for Linear Dipyridyl Spacers. Crystal Growth & Design. (Contextual reference for linker design).

-

BenchChem Application Note. (2025). Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid. Link

-

Organic Chemistry Portal. (2024).[1] Mechanism of the Suzuki Coupling. Link

-

University of Massachusetts Amherst. (2023). Acid-Base Extraction Protocols. Link

Sources

Application Note: Protocol for Pd-Catalyzed Cross-Coupling of 4-Pyridineboronic Acid

Executive Summary

Coupling 4-pyridineboronic acid via the Suzuki-Miyaura reaction presents a unique set of challenges compared to standard phenyl-phenyl couplings. The electron-deficient nature of the pyridine ring renders the C-B bond highly labile, leading to rapid protodeboronation (hydrolysis of the boronic acid to pyridine) under the basic conditions required for transmetallation. Furthermore, the basic nitrogen atom can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.

This guide provides a validated protocol utilizing Buchwald Precatalysts (Generation 2/3) to solve these issues. By utilizing bulky, electron-rich phosphine ligands (SPhos or XPhos) pre-complexed with Palladium, we ensure rapid oxidative addition and transmetallation that outcompetes the decomposition pathways.

Technical Background: The Mechanism of Failure

To successfully couple 4-pyridineboronic acid, one must understand why standard conditions (e.g., Pd(PPh3)4 / Na2CO3) fail.

-

Protodeboronation: In the presence of water and base, the boronate species is in equilibrium. For electron-deficient heterocycles, the rate of C-B bond cleavage (yielding pyridine) often exceeds the rate of transmetallation to the Palladium center.

-

Catalyst Poisoning: The pyridine nitrogen is a competent ligand (Lewis base). In the absence of bulky ligands on the Pd, the substrate itself binds to the metal, forming an inactive "Pd-Pyridine" complex that precipitates or halts the cycle.

Visualization: Kinetic Competition

The following diagram illustrates the kinetic race between the productive cycle and the destructive side-reaction.

Figure 1: The "Kinetic Race." Success depends on accelerating the Transmetallation step (Green path) to be faster than the Protodeboronation step (Red path).

Optimization Strategy & Reagent Selection

The choice of ligand is the single most critical variable. We utilize Dialkylbiaryl phosphines (Buchwald Ligands).

| Component | Recommendation | Scientific Rationale |

| Catalyst | SPhos Pd G2 or XPhos Pd G2 | SPhos is electron-rich (facilitates oxidative addition) and extremely bulky (prevents pyridine N-coordination and enforces mono-ligation for speed). The G2 (Generation 2) precatalyst ensures a defined 1:1 Pd:Ligand ratio and activates at room temperature, avoiding the induction period where boronic acid decomposes. |

| Base | K3PO4 (Potassium Phosphate) | A mild base that is sufficiently soluble in aqueous organic mixtures but less harsh than hydroxides, minimizing hydrolytic deboronation. |

| Solvent | 1,4-Dioxane / Water (4:1) | Alternatively n-Butanol. A biphasic or semi-aqueous system is necessary to dissolve the inorganic base, but water content must be controlled. |

| Stoichiometry | 1.5 equiv. Boronic Acid | Excess boronic acid is required to account for the inevitable % that will protodeboronate during the reaction. |

Standard Operating Procedure (SOP)

Method A: The "Gold Standard" (SPhos Pd G2)

Recommended for high-value intermediates and drug discovery.

Materials

-

Aryl Halide (Electrophile): 1.0 equiv (e.g., 1.0 mmol)[1]

-

4-Pyridineboronic Acid: 1.5 equiv (1.5 mmol)

-

Catalyst: SPhos Pd G2 (CAS: 1375325-64-6) - 0.02 equiv (2 mol%)

-

Base: K3PO4 (tribasic, finely ground) - 2.0 equiv (2.0 mmol)

-

Solvent: 1,4-Dioxane (4 mL) and Water (1 mL) - Degassed

Protocol Steps

-

Preparation of Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide , 4-Pyridineboronic Acid , SPhos Pd G2 , and K3PO4 .

-

Note: If the Aryl Halide is a liquid, add it after the solvent in step 3.

-

-

Atmosphere Control (Crucial): Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times .

-

Why? Oxygen oxidizes the phosphine ligand and kills the active Pd(0) species.

-

-

Solvent Addition: Syringe in the 1,4-Dioxane and Water . These solvents should be sparged with nitrogen for 10 minutes prior to use.

-

Reaction: Place the vial in a pre-heated block at 80°C to 100°C . Stir vigorously (1000 RPM).

-

Time: Typically complete in 2–4 hours. Monitor by LC-MS.[2]

-

Observation: The mixture will turn black/dark brown as active Pd(0) is generated.

-

-

Workup (Pyridine-Specific):

-

CRITICAL: Do NOT wash with dilute HCl. This will protonate the pyridine product (rendering it water-soluble) and you will lose it in the aqueous waste.

-

Wash with Saturated NaHCO3 or Water.

-

Extract aqueous layer 2x with EtOAc (Pyridines are polar).

Workflow Visualization

Figure 2: Operational Workflow. Note the critical checkpoint at Step 6 regarding pH control.

Troubleshooting & Strategic Pivots

If Method A fails (low yield or stuck conversion), apply these pivots based on the observed failure mode.

| Observation | Diagnosis | Solution |

| Starting Material (Ar-X) remains, Pyridine detected. | Protodeboronation. The boronic acid hydrolyzed before it could couple. | Switch to Anhydrous Conditions: Use K2CO3 in dry DMF or n-Butanol at 100°C. Removing water slows hydrolysis. Alternatively, add the boronic acid in 3 portions over 1 hour. |

| No reaction, Catalyst precipitates (Pd black). | Catalyst Death. | Increase catalyst loading to 5 mol%. Ensure rigorous degassing. Switch to XPhos Pd G2 , which is often more robust for chlorides. |

| Product is stuck in aqueous phase. | pH Error. | The pyridine ring is protonated. Adjust aqueous layer to pH > 10 using NaOH before extraction to ensure the product is neutral and organic-soluble. |

The "Nuclear Option": MIDA Boronates

If the free boronic acid is simply too unstable, synthesize or purchase the 4-Pyridine MIDA boronate . MIDA boronates slowly release the active boronic acid species under the reaction conditions, keeping the standing concentration of the unstable acid low (simulating slow addition) and preventing decomposition.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3]

-

[Link]

-

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3]

-

[Link]

-

-

Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[3]

-

[Link]

-

- Sigma-Aldrich.

Sources

Application Notes and Protocols: Post-Synthetic Ligand Exchange (PSE) using 4-(4-Iodophenyl)pyridine

Introduction: Expanding the Chemical Space of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemically versatile structures make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1] However, the direct synthesis of MOFs with complex functionalities can be challenging. Post-synthetic modification (PSM) has emerged as a powerful strategy to introduce new chemical functionalities into pre-existing MOF structures.[2]

This application note provides a detailed guide to post-synthetic ligand exchange (PSE), a key PSM technique, focusing on the incorporation of 4-(4-Iodophenyl)pyridine into a parent MOF. PSE allows for the replacement of existing ligands within the framework with new, functionalized ligands, thereby altering the chemical and physical properties of the material without disrupting the overall crystal structure.[3] The use of this compound is of particular interest as the iodine moiety serves as a versatile handle for further downstream chemical transformations, such as Suzuki or Sonogashira cross-coupling reactions, enabling the introduction of a vast array of functional groups. The pyridine group itself can also influence the electronic environment within the MOF pores, enhancing interactions with guest molecules.[4][5]

This document is intended for researchers, scientists, and drug development professionals seeking to leverage PSE for the rational design and synthesis of functionalized MOFs. We will provide a comprehensive overview of the methodology, including detailed protocols, characterization techniques, and an exploration of the underlying scientific principles.

I. Core Principles of Post-Synthetic Ligand Exchange

PSE is a heterogeneous reaction where a "parent" MOF is suspended in a solution containing a "daughter" ligand.[3] The daughter ligand, in this case, this compound, gradually replaces the original ligands coordinated to the metal nodes of the framework. This process is typically driven by factors such as concentration gradients and the relative binding affinities of the parent and daughter ligands to the metal centers.

Several key factors influence the efficiency and extent of ligand exchange:

-

Solvent Choice: The solvent must be able to dissolve the incoming ligand and swell the MOF structure to facilitate diffusion, without dissolving the framework itself. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used.

-

Temperature: Higher temperatures can increase the rate of ligand exchange but may also lead to framework decomposition if the MOF is not sufficiently stable.

-

Concentration: A high concentration of the incoming ligand is necessary to drive the equilibrium towards the exchanged product.

-

Time: PSE is often a slow process, requiring reaction times ranging from hours to several days to achieve significant levels of exchange.[6]

It is crucial to recognize that PSE can be a complex process. In some cases, particularly in MOFs with defects, the incoming ligand may preferentially coordinate at these defect sites rather than replacing framework linkers.[7] Careful characterization is therefore essential to confirm the nature and extent of the modification.

II. Experimental Section: A Step-by-Step Guide

This section outlines a general protocol for the post-synthetic exchange of a pyridine-based ligand in a hypothetical, yet representative, robust MOF (e.g., a UiO-66 analogue where a dicarboxylic acid linker is partially replaced by a coordinating pyridine). The principles can be adapted to various parent MOF systems.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Parent MOF (e.g., UiO-66) | High Purity | Synthesized in-house or commercial |

| This compound | ≥97% | Major chemical supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major chemical supplier |

| Chloroform | ACS Grade | Major chemical supplier |

| Methanol | ACS Grade | Major chemical supplier |

| Glass Vials (e.g., 20 mL) | Scintillation Vials | Standard lab supplier |

| Centrifuge | Standard lab equipment | |

| Shaker or Stir Plate | Standard lab equipment | |

| Schlenk Line/Vacuum Oven | Standard lab equipment |

Protocol 1: Post-Synthetic Ligand Exchange

-

Activation of Parent MOF:

-

Place a known amount of the parent MOF (e.g., 100 mg) into a 20 mL glass vial.

-

Activate the MOF by heating under vacuum (e.g., 150 °C for 12 hours) to remove any guest molecules from the pores. The specific activation conditions will depend on the thermal stability of the parent MOF.

-

-

Preparation of Ligand Solution:

-

In a separate vial, prepare a solution of this compound in anhydrous DMF. A typical concentration is 0.1 M, but this can be optimized. For 10 mL of solution, this would be 283 mg of this compound.

-

-

Ligand Exchange Reaction:

-

Add the this compound solution (e.g., 10 mL) to the vial containing the activated parent MOF.

-

Seal the vial and place it on a shaker or use a magnetic stir bar to ensure continuous mixing.

-

Heat the reaction mixture to a temperature appropriate for the stability of the parent MOF (e.g., 80-120 °C).

-

Allow the reaction to proceed for 24-72 hours. The optimal reaction time should be determined experimentally.

-

-

Isolation and Washing of the Functionalized MOF:

-

After the reaction is complete, cool the vial to room temperature.

-

Isolate the solid product by centrifugation (e.g., 10,000 rpm for 10 minutes).

-

Decant the supernatant, which contains the unreacted this compound and displaced parent ligands.

-

Wash the solid product by re-suspending it in fresh DMF (e.g., 10 mL) and centrifuging again. Repeat this washing step at least three times to remove any residual uncoordinated ligands.

-

Perform a final wash with a more volatile solvent like methanol or chloroform to facilitate drying.

-

-

Drying and Activation of the Final Product:

-

After the final wash, dry the functionalized MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours to remove the wash solvent and activate the material for characterization and further use.

-

Workflow Diagram

Caption: Workflow for Post-Synthetic Ligand Exchange.

III. Characterization of the Functionalized MOF

Thorough characterization is essential to confirm the successful incorporation of this compound and to assess the impact of the exchange on the MOF's properties.[8]

Techniques for Confirming Ligand Exchange

-

¹H NMR Spectroscopy: This is a powerful technique for quantifying the degree of ligand exchange. The MOF is digested in an acidic or basic solution (e.g., D₂SO₄/DMSO-d₆ or NaOH/D₂O) to release the organic ligands. By integrating the signals corresponding to the parent and daughter ligands, the percentage of exchange can be calculated.

-

Powder X-ray Diffraction (PXRD): PXRD is used to verify that the crystallinity and underlying topology of the MOF have been maintained throughout the PSE process. The PXRD pattern of the functionalized MOF should be comparable to that of the parent MOF.

-

Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the functionalized MOF and can sometimes be used to estimate the degree of ligand incorporation by observing changes in the mass loss profile.

-

Gas Sorption Analysis: Nitrogen or argon sorption isotherms can be measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the functionalized MOF. A decrease in surface area is often observed after PSE due to the incorporation of a bulkier ligand.

-

Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS): These techniques can be used to confirm the presence of iodine in the bulk material, providing qualitative evidence of successful ligand exchange.

Hypothetical Characterization Data

| Property | Parent MOF (UiO-66) | Functionalized MOF |

| ¹H NMR (Ligand Ratio) | 100% Terephthalic Acid | 85% Terephthalic Acid, 15% this compound |

| PXRD | Crystalline, F-centered cubic | Crystalline, F-centered cubic (isostructural) |

| BET Surface Area (m²/g) | ~1200 | ~950 |

| Thermal Stability (°C) | ~500 | ~480 |

IV. Mechanistic Considerations and Causality

The success of PSE is rooted in the dynamic nature of the coordination bonds between the metal nodes and the organic ligands. In many robust MOFs, such as the UiO-66 family, the metal-ligand bonds are reversible, allowing for the exchange of framework linkers under appropriate conditions.[9][10]

The pyridine nitrogen of this compound acts as a Lewis base, coordinating to the Lewis acidic metal sites (e.g., Zr⁴⁺ in UiO-66) in the MOF. The exchange process can be conceptualized as a series of associative and dissociative steps where the incoming pyridine ligand competes with the original carboxylate or other coordinating groups of the parent ligand.

Factors Influencing the Mechanism

-

Nature of the Parent Ligand: The lability of the parent ligand's coordination to the metal center is a critical factor. Ligands with weaker coordination bonds are more readily exchanged.

-

Coordination Geometry of the Metal Node: The accessibility of the coordination sites on the metal node will influence the ease with which the incoming ligand can approach and coordinate.

-

Defects in the Parent MOF: As previously mentioned, the presence of missing linkers or clusters can create alternative coordination sites that may be more reactive towards the incoming ligand than the framework linkers themselves.[7] This can lead to a "healing" of defects or functionalization at these specific sites.

Logical Relationship Diagram

Caption: Ligand Exchange Mechanism at a Metal Node.

V. Applications in Research and Drug Development

The incorporation of this compound via PSE opens up a wide range of possibilities for further functionalization and application.

-

Catalysis: The iodophenyl group can be used as a synthetic handle to introduce catalytic moieties into the MOF structure. For example, palladium catalysts can be anchored to the iodine for use in cross-coupling reactions.

-

Sensing: The pyridine and iodophenyl groups can be modified with chromophores or fluorophores for the development of chemical sensors.

-

Drug Delivery: The functionalized MOF can be used as a carrier for therapeutic agents.[11] The introduced functionalities can be used to tune the drug loading and release properties or to attach targeting ligands.

-

Radioiodine Capture: The inherent affinity of electron-rich aromatic systems and nitrogen-containing ligands for iodine makes these materials potential candidates for the capture of radioactive iodine from nuclear waste streams.[5][12]

VI. Troubleshooting and Best Practices

| Issue | Potential Cause | Suggested Solution |

| Low or No Ligand Exchange | Insufficient reaction time or temperature. Poor solubility of the incoming ligand. Parent MOF is too stable (inert). | Increase reaction time and/or temperature (monitor framework stability). Use a co-solvent to improve ligand solubility. Select a parent MOF with more labile coordination bonds. |

| Loss of Crystallinity | Reaction temperature is too high. Solvent is too harsh for the MOF. | Reduce the reaction temperature. Screen alternative solvents that are compatible with the MOF. |

| Inconsistent Results | Variations in the parent MOF batch (e.g., defect density). Incomplete activation of the parent MOF. | Use a consistent synthesis and activation protocol for the parent MOF. Ensure complete removal of guest molecules before the PSE reaction. |

VII. Conclusion

Post-synthetic ligand exchange with this compound is a robust and versatile method for the functionalization of metal-organic frameworks. By following the protocols and considering the principles outlined in this application note, researchers can effectively modify the chemical properties of MOFs to suit a wide range of applications in materials science, catalysis, and biomedicine. The key to success lies in the careful selection of the parent MOF, optimization of the reaction conditions, and thorough characterization of the final product.

References

-

Post-synthetic ligand exchange as a route to improve the affinity of ZIF-67 towards CO2 - RUA. (2023-10-21). Retrieved from [Link]

-

Kim, M., Cahill, J. F., Su, Y., et al. (2012). Postsynthetic ligand exchange as a route to functionalization of 'inert' metal-organic frameworks. Chemical Science, 3(1), 126-130. Retrieved from [Link]

-

Immunoadjuvant-functionalized metal–organic frameworks: synthesis and applications in tumor immune modulation. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Post-synthetic ligand exchange in zirconium-based metal-organic frameworks: beware of the defects! ChemRxiv. Retrieved from [Link]

-

Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 11725-11727. (2021-08-16). Retrieved from [Link]

-

Novel post-synthesis purification strategies and the ligand exchange processes in simplifying the fabrication of PbS quantum dot solar cells. NIH. (2020-08-20). Retrieved from [Link]

-

Exploring the Synthesis and Applications of MOFs with TTF(4-Py)4. Retrieved from [Link]

-

Post-Synthesis Modification of Metal-Organic Frameworks: Synthesis, Characteristics, and Applications. ResearchGate. Retrieved from [Link]

-

Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks. Chemical Science (RSC Publishing). (2011-09-13). Retrieved from [Link]

-

Postsynthetic Ligand Exchange of Metal-Organic Framework for Photodynamic Therapy. ACS Publications. (2019-02-27). Retrieved from [Link]

-

Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

-

Recent Advances in Metal–Organic Frameworks and Their Derivatives for Adsorption of Radioactive Iodine. MDPI. (2024-09-03). Retrieved from [Link]

-

Water-based synthesis of chemically stable Zr-based MOFs using pyridine-containing ligands and their exceptionally high adsorption capacity for iodine. ResearchGate. Retrieved from [Link]

-

Metal-Organic Frameworks Based on Copper(I) Iodide and Pyridine-3,5-dicarboxylic Acid: Synthesis, Crystal Structures and Luminescent Properties. ResearchGate. Retrieved from [Link]

-

(PDF) Postsynthetic ligand exchange as a route to functionalization of 'inert' metal-organic frameworks. ResearchGate. Retrieved from [Link]

-

An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Publishing. (2023-01-12). Retrieved from [Link]

-

Synthesis of BODIPY@MOFs as Hybrid Materials for Emerging Applications: A Review. Retrieved from [Link]

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. Retrieved from [Link]

-

Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation. PubMed Central. (2021-03-05). Retrieved from [Link]

-

Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. (2014-04-18). Retrieved from [Link]

-

Adsorption of pyridine onto the metal organic framework MIL-101. ResearchGate. Retrieved from [Link]

-

Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap Eureka. Retrieved from [Link]

Sources

- 1. Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. rua.ua.es [rua.ua.es]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Post-Synthetic Modification and Its Effects on MOF Performance [eureka.patsnap.com]

- 9. Postsynthetic ligand exchange as a route to functionalization of ‘inert’ metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Immunoadjuvant-functionalized metal–organic frameworks: synthesis and applications in tumor immune modulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Note: Solvothermal Synthesis of Zr-Based MOFs with Pyridine-Functionalized Linkers

Executive Summary & Scientific Rationale

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are the gold standard in reticular chemistry due to the exceptional stability of the

Incorporating pyridine-based linkers —specifically 2,5-pyridinedicarboxylic acid (

Why Pyridine Linkers?

-

Lewis Basicity: The pyridine nitrogen offers a free lone pair within the pore, increasing affinity for hydrophilic drugs and acidic guests.

-

Post-Synthetic Metalation (PSM): The bipyridine moiety in UiO-67-bpy acts as a chelating site, allowing the "docking" of active metal catalysts (Pd, Pt, Cu) or metallodrugs without collapsing the framework.

-

Tunable Hydrophilicity: Replacing benzene rings with pyridine rings lowers the water contact angle, facilitating biological interface compatibility.

Mechanistic Insight: The Modulated Synthesis

To obtain defect-free, crystalline Zr-MOFs with pyridine linkers, one cannot simply mix reagents. The high reactivity of

The Solution: Modulated Synthesis We utilize a monocarboxylic acid modulator (Benzoic Acid or Formic Acid). The modulator competes with the dicarboxylate linker for coordination sites on the Zr cluster. This competition slows nucleation, allowing for error correction during crystal growth and resulting in highly crystalline, porous materials.

Diagram 1: Modulated Synthesis Mechanism

Caption: The modulator (Benzoic Acid) acts as a temporary capping agent, regulating the rate at which the pyridine linker coordinates to the Zr cluster, ensuring high crystallinity.

Experimental Protocols

Protocol A: Synthesis of UiO-67-bpy (Functionalizable Platform)

Target: A highly porous, expanded framework suitable for drug loading or metalation.

Linker: 2,2'-bipyridine-5,5'-dicarboxylic acid (

Reagents:

- (Anhydrous, >99.9%)

- (Linker)

-

DMF (N,N-Dimethylformamide, HPLC Grade)

-

Ethanol (Absolute, for washing)

Step-by-Step Methodology:

-

Precursor Dissolution: In a 50 mL Pyrex media bottle, dissolve ZrCl4 (120 mg, 0.5 mmol) and Benzoic Acid (1.8 g, 15 mmol) in DMF (20 mL) .

-

Note: The molar ratio of Modulator:Zr is 30:1. This high ratio is critical for UiO-67 stability.

-

Action: Sonicate for 15 minutes until the solution is clear.

-

-

Linker Addition: Add

(122 mg, 0.5 mmol) to the solution. Sonicate for another 10 minutes.-

Critical Check: Ensure no solid particles remain suspended.

-

-

Solvothermal Reaction: Tightly cap the bottle (use a Teflon-lined cap). Place in a pre-heated convection oven at 120°C for 24 hours .

-

Observation: A white crystalline precipitate will form.[3]

-

-

Isolation: Cool to room temperature. Centrifuge at 6000 rpm for 10 minutes. Discard supernatant.

-

Activation (Solvent Exchange):

-

Resuspend the solid in fresh DMF (20 mL) and soak for 12 hours (removes unreacted linker). Centrifuge.

-

Resuspend in Absolute Ethanol (20 mL). Soak for 24 hours, replacing ethanol 3 times.

-

Why Ethanol? Ethanol has a lower boiling point than DMF and lower surface tension, preventing pore collapse during drying.

-

-

Drying: Dry the powder under vacuum at 80°C for 12 hours .

Protocol B: Synthesis of UiO-66-Py (Hydrophilic Variant)

Target: A smaller pore analogue with enhanced water affinity.

Linker: 2,5-pyridinedicarboxylic acid (

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve

(233 mg, 1.0 mmol) in DMF (15 mL) and Acetic Acid (1.0 mL) .-

Note: Acetic acid is a "harsher" modulator than benzoic acid, often yielding smaller nanoparticles suitable for cellular uptake.

-

-

Linker Mix: Add

(167 mg, 1.0 mmol) . Sonicate until dissolved. -

Reaction: Heat at 120°C for 24 to 48 hours in a sealed autoclave or pressure tube.

-

Purification: Follow the same DMF/Ethanol exchange protocol as UiO-67.

-

Activation: Thermal activation at 150°C under vacuum is recommended to fully remove coordinated acetic acid.

Characterization & Quality Control

To validate the synthesis, compare your results against these standard parameters.

Table 1: Physicochemical Properties of Pyridine-Zr-MOFs

| Property | UiO-66 (Standard) | UiO-66-Py (Target) | UiO-67-bpy (Target) |

| Linker | Terephthalic Acid | 2,5-Pyridinedicarboxylic acid | 2,2'-Bipyridine-5,5'-dicarboxylic acid |

| Pore Aperture | ~6.0 Å | ~5.8 Å | ~11.5 Å (Octahedral cage) |

| BET Surface Area | 1100 - 1200 | 900 - 1100 | 2000 - 2500 |

| Thermal Stability | ~500°C | ~450°C | ~400°C |

| Water Contact Angle | Hydrophobic | Hydrophilic | Moderate |

| Primary Application | Gas Storage | Water Adsorption / Separation | Catalysis / Drug Delivery |

Diagram 2: Post-Synthetic Functionalization Workflow

This diagram illustrates how to utilize the UiO-67-bpy platform for drug development applications.

Caption: The bipyridine sites in UiO-67-bpy serve as anchors for active metal species, while the large pores accommodate organic drug molecules.

Troubleshooting & Critical Parameters

Amorphous Product (No XRD peaks)

-

Cause: Nucleation was too fast.

-

Fix: Increase the concentration of the Modulator (Benzoic acid).[2] For UiO-67-bpy, a ratio of 30:1 (Benzoic:Zr) is standard, but can be pushed to 50:1 if crystallinity is poor.

Insoluble Linker

-

Cause:

has lower solubility in DMF than standard terephthalic acid. -

Fix: Ensure the DMF is not "wet" (water content < 0.5%). Heat the DMF to 60°C before adding the linker during the dissolution step.

Pore Collapse upon Drying

-

Cause: High surface tension of residual DMF.

-

Fix: Do not skip the Ethanol Exchange step. If available, use Supercritical

drying for the highest surface area.

Safety Note ( )

- is extremely hygroscopic and releases HCl gas upon contact with moisture. Always handle in a fume hood or glovebox. Weigh quickly to prevent stoichiometry errors due to hydration.

References

-

Cavka, J. H., et al. (2008).[8] A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851. [Link]

-

Wang, S., et al. (2015).[1] Post-Synthetic Modification of Zr-Based Metal-Organic Frameworks: A "Click" Chemistry Approach. Chemistry - A European Journal. [Link]

-

Lammert, M., et al. (2015). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties.[4][9] Dalton Transactions,[4] 48. [Link]

-

Abazari, R., et al. (2021). UiO-67 Metal–Organic Frameworks as Advanced Adsorbent for Antiviral Drugs. MDPI. [Link]

-

Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry - A European Journal. [Link]

Sources

- 1. nano.sfedu.ru [nano.sfedu.ru]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Reticular chemistry guided precise construction of zirconium-pentacarboxylate frameworks with 5-connected Zr6 clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: High-Fidelity Defect Functionalization of UiO-66 with 4-(4-Iodophenyl)pyridine

Executive Summary

This guide details the protocol for the post-synthetic functionalization of UiO-66 (Zr-BDC) defects with 4-(4-Iodophenyl)pyridine (IPPy) . Unlike standard linker exchange, this method utilizes Defect Engineering to coordinate the pyridine nitrogen of the IPPy ligand to Lewis acidic Zirconium (IV) sites exposed at missing-linker defects.

Target Audience: Medicinal chemists and materials scientists developing MOF-based radiotracers (I-123/I-131) or X-ray contrast agents where high iodine loading and steric accessibility are required.

Scientific Background & Mechanism[1]

The UiO-66 Defect Landscape

Ideal UiO-66 consists of [Zr₆O₄(OH)₄] clusters coordinated by 12 terephthalate (BDC) linkers. However, real-world synthesis—specifically modulated synthesis using monocarboxylic acids (acetic or formic acid)—introduces "Missing Linker" defects.[1]

At these defect sites, the Zr coordination sphere is incomplete, typically capped by labile terminal -OH or H₂O groups. These sites behave as Lewis Acids .[2]

The Ligand-Defect Interaction

This compound (IPPy) acts as a monodentate Lewis base. The pyridine nitrogen possesses a lone pair that forms a dative covalent bond with the Zr(IV) defect site, displacing the labile water/hydroxyl cap.

Why IPPy?

-

Anchor: The pyridine ring provides selective binding to Zr defects without displacing the structural BDC linkers.

-

Spacer: The phenyl ring extends the iodine atom away from the cluster, preventing steric clash with the framework and keeping the iodine accessible for subsequent surface reactions (e.g., Suzuki coupling or halogen exchange).

Mechanistic Diagram

Figure 1: Mechanism of Lewis acid-base coordination between the Zr-defect site and the pyridine moiety of the IPPy ligand.

Materials & Precursors

| Component | Specification | Role |

| Zirconium(IV) Chloride | 99.9% (anhydrous) | Metal Node Precursor |

| Terephthalic Acid (H₂BDC) | 98% | Organic Linker |

| Acetic Acid (Glacial) | Modulator | Induces Defects (Defect Agent) |

| This compound | >97% | Functional Ligand |

| DMF | Anhydrous, 99.8% | Synthesis Solvent |

| Chloroform (CHCl₃) | Anhydrous | Grafting Solvent (Non-coordinating) |

| Acetone/Methanol | ACS Grade | Washing Agents |

Experimental Protocols

Protocol A: Synthesis of Defect-Rich UiO-66

Objective: Create a parent framework with a high density of accessible Lewis acidic sites.

-

Dissolution: In a 100 mL Pyrex media bottle, dissolve ZrCl₄ (1.25 g, 5.4 mmol) and Acetic Acid (10 mL, ~175 mmol) in DMF (30 mL). Sonicate for 20 mins until clear.

-

Note: The high Acetic Acid:Zr ratio (approx 30:1) is critical to generate missing-linker defects.

-

-

Linker Addition: Add Terephthalic Acid (0.89 g, 5.4 mmol) and stir until dissolved.

-

Crystallization: Seal the bottle (Teflon-lined cap) and place in a static oven at 120°C for 24 hours .

-

Harvesting: Cool to room temperature. Centrifuge (7000 rpm, 10 min) to collect the white precipitate.

-

Activation (Critical):

-

Wash 3x with DMF to remove unreacted precursors.

-

Wash 3x with Acetone to exchange pore-filling DMF.

-

Soxhlet Extraction: Reflux in Acetone for 12 hours to remove the acetic acid modulator bound to the defects. This "uncaps" the defects, making them reactive.

-

Dry under vacuum at 100°C for 12 hours.

-

Protocol B: Functionalization with IPPy (The Grafting)

Objective: Coordinate the iodinated ligand to the open metal sites.

-

Preparation: In a glovebox or moisture-free environment, suspend 100 mg of Activated Defect-UiO-66 in 10 mL of anhydrous Chloroform (CHCl₃) .

-

Why Chloroform? Unlike ethanol or DMF, CHCl₃ is non-coordinating and will not compete with IPPy for the defect sites.

-

-

Ligand Addition: Add This compound (50 mg, 0.18 mmol) to the suspension.

-

Stoichiometry: This represents a roughly 0.5:1 ratio of Ligand:Zr, ensuring excess ligand relative to expected defect sites (typically 10-20% of linkers).

-

-

Reaction: Heat the mixture to 55°C (mild heat) with gentle stirring for 24 hours .

-

Caution: Do not reflux vigorously; we want thermodynamic binding without degrading the MOF surface.

-

-

Washing: Centrifuge to remove the supernatant.

-

Wash 3x with fresh CHCl₃ to remove physisorbed (non-coordinated) ligand.

-

Validation Check: The supernatant of the final wash should show no UV-Vis absorbance for the pyridine ligand.

-

-

Drying: Dry the functionalized powder (UiO-66-IPPy) under dynamic vacuum at 60°C for 6 hours.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and functionalization process.

Characterization & Validation Standards

To ensure the protocol was successful, the following data profile is required:

| Technique | Expected Observation | Interpretation |

| ¹H NMR (Digestion) | Peaks at δ 7.5-8.5 ppm (Pyridine/Phenyl) alongside BDC peaks. | Quantification: Integrate the IPPy peaks vs. BDC peaks. Ratio determines defect occupancy (Target: 1 IPPy per 6-10 Zr atoms). |

| PXRD | Retention of peaks at 2θ = 7.4° and 8.5°. No new phases. | Confirms framework integrity was maintained during grafting. |

| N₂ Isotherm (BET) | Decrease in Surface Area (e.g., 1400 → 900 m²/g) and Pore Volume. | Confirms ligands are occupying internal pore space, not just surface coating. |

| TGA | Additional weight loss step between 250-400°C (Ligand decomposition). | Verifies thermal stability and ligand loading mass %. |

| EDX / XPS | Presence of Iodine signal (I 3d peaks in XPS). | Confirms presence of Iodine.[3] XPS shift indicates N-Zr coordination. |

Digestion Protocol for NMR

-

Take 10 mg of dried UiO-66-IPPy.

-

Add 600 µL DMSO-d₆ and 20 µL HF (48%).

-

Sonicate until clear solution is obtained (MOF framework dissolves).

Applications in Drug Development

-

CT Contrast Agents: The high Z-number of Iodine (Z=53) combined with the high density of Zr (Z=40) nodes makes this material an exceptional Dual-Energy CT contrast agent.

-

Radio-labeling Scaffold: The non-radioactive iodine (I-127) on the IPPy ligand can be exchanged for radioactive Iodine-123 (SPECT) or Iodine-131 (Therapy) via palladium-catalyzed halogen exchange or isotopic exchange, turning the MOF into a theranostic device.

-

Post-Grafting Modification: The aryl iodide moiety is a versatile handle for Suzuki-Miyaura cross-coupling, allowing the attachment of complex drug pharmacophores to the MOF surface after the MOF has been synthesized.

References

-

Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society 130.42 (2008): 13850-13851. Link

-

Shearer, G. C., et al. "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials 26.14 (2014): 4068–4071. Link

-

Vermeulen, N. A., et al. "Topology-Guided Functionalization of Zirconium MOF Nodes." Inorganic Chemistry 55.19 (2016): 9519–9521. Link

-

Gutov, O. V., et al. "Water-stable zirconium-based metal–organic frameworks for the adsorption of removal of arsenate from water." (Reference for defect quantification methods). Inorganic Chemistry Frontiers 3 (2016): 132-132. Link

-

Kitano, Y., & Arisawa, M. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide."[3] Chemical and Pharmaceutical Bulletin 73.4 (2025): 327-335.[3] (Reference for Ligand Synthesis). Link[3]

Sources

Preparation of iodine-functionalized porous coordination polymers

Application Note: Advanced Protocols for the Engineering of Iodine-Functionalized Porous Coordination Polymers

Executive Summary & Strategic Logic

Iodine-functionalized Porous Coordination Polymers (PCPs), or Metal-Organic Frameworks (MOFs), represent a critical class of materials in drug development, specifically for Computed Tomography (CT) contrast agents and radio-therapeutic delivery .

The high atomic number of iodine (

-

High Payload: High density of iodine per unit volume.

-

Tunable Pharmacokinetics: Nanoscale sizing (100–200 nm) to exploit the Enhanced Permeability and Retention (EPR) effect in tumors.

-

Dual-Modality: The porous nature allows for the co-loading of chemotherapeutics (e.g., Doxorubicin) alongside the iodine contrast capability.

This guide details two distinct engineering strategies:

-

Strategy A (Covalent Functionalization): De novo synthesis using iodinated linkers. This creates a chemically stable framework ideal for imaging agents where iodine leaching must be minimized.

-

Strategy B (Guest Inclusion/Adsorption): Post-synthetic loading of molecular iodine (

) into the pores. This is utilized for antibacterial coatings or radio-iodine (

Workflow Visualization

The following diagram outlines the decision matrix and experimental flow for generating iodinated PCPs.

Figure 1: Decision tree for synthesizing iodine-functionalized MOFs based on the intended biomedical application.

Protocol A: De Novo Synthesis of Covalently Iodinated MOFs (UiO-66-I)

Objective: Synthesize a Zirconium-based MOF using 2-iodoterephthalic acid. Rationale: The Zr-O bond in UiO-66 is exceptionally stable in physiological fluids (PBS), preventing the toxic release of free metal ions or linkers. The covalent attachment of iodine ensures contrast stability.

Materials:

-

Precursor:

(Zirconium(IV) chloride), anhydrous. -

Linker: 2-iodoterephthalic acid (

). -

Solvent: N,N-Dimethylformamide (DMF).

-

Modulator: Benzoic Acid or Acetic Acid (Critical for controlling crystal size and defect engineering).

Step-by-Step Methodology:

-

Precursor Dissolution (The "Clear Solution" Check):

-

Dissolve

(0.5 mmol) in 10 mL DMF. -

Causality:

is hygroscopic and hydrolyzes rapidly. Use fresh reagent. Sonicate until the solution is perfectly clear. Any turbidity indicates premature hydrolysis, which will ruin crystallinity.

-

-

Modulator Addition:

-

Add Benzoic Acid (10-30 equivalents relative to Zr).

-

Mechanistic Insight: The modulator competes with the linker for coordination sites on the Zr cluster. Higher modulator concentration slows down nucleation, resulting in larger, more defect-free crystals. For drug delivery (nanoparticles <200nm), reduce modulator equivalents to ~10 to speed up nucleation and reduce particle size.

-

-

Linker Addition:

-

Add 2-iodoterephthalic acid (0.5 mmol) to the mixture. Sonicate for 10 minutes.

-

-

Solvothermal Synthesis:

-

Seal the mixture in a Teflon-lined stainless steel autoclave.

-

Heat at 120°C for 24 hours .

-

Self-Validation: Upon opening, you should see a white/off-white precipitate. If the solution is clear, crystallization failed (temperature too low or too much modulator). If it is a gel, temperature was too high or solvent was wet.

-

-

Activation & Purification (Crucial for Porosity):

-

Centrifuge (10,000 rpm, 15 min) to collect the solid.

-

Wash 3x with DMF to remove unreacted linker.

-

Solvent Exchange: Resuspend in absolute methanol for 3 days, changing the methanol every 24 hours.

-

Why? DMF has a high boiling point and is toxic. Methanol exchanges with DMF in the pores and is easily removed.

-

Dry under vacuum at 60°C overnight.

-

Protocol B: Post-Synthetic Iodine Capture (Guest Loading)

Objective: Load molecular iodine (

Mechanism Visualization

Figure 2: Charge-transfer mechanism stabilizing iodine within amino-functionalized pores.

Step-by-Step Methodology:

-

Host Activation:

-

Heat the host MOF (e.g., UiO-66-NH2) at 150°C under dynamic vacuum (

Torr) for 12 hours. -

Validation: The color often shifts slightly (e.g., pale yellow to deeper yellow) as solvent leaves. TGA should show no weight loss up to 200°C after this step.

-

-

Vapor Phase Loading (Preferred for High Loading):

-

Place the activated MOF in a small open vial.

-

Place solid

crystals in a larger jar containing the small vial. -

Seal the large jar and heat to 75°C .

-

Observation: The MOF will rapidly change color from yellow/white to deep brown/black, indicating iodine uptake.

-

Duration: 24–48 hours until weight equilibrium is reached.

-

-

Solution Phase Loading (Alternative):

-

Dissolve

in Cyclohexane (non-polar solvent minimizes competition for pore sites). -

Immerse MOF powder in the solution. Stir for 24 hours.

-

Self-Validation: The supernatant solution will become lighter in color as the MOF "sponges" up the iodine.

-

Characterization & Data Interpretation

To ensure scientific integrity, the following data must be collected to validate the synthesis.

| Technique | Purpose | Expected Result (Success) | Failure Mode |

| PXRD (Powder X-Ray Diffraction) | Structural Integrity | Sharp peaks matching simulated pattern. Slight shift to lower angles (lattice expansion) possible upon | Amorphous "hump" or loss of peaks indicates framework collapse. |

| TGA (Thermogravimetric Analysis) | Thermal Stability & Loading | Protocol A: Plateau up to 400°C (Linker stability). Protocol B: Weight loss step at ~200°C corresponding to | Early weight loss (<100°C) indicates incomplete solvent removal. |

| BET ( | Porosity | Protocol A: High surface area (~800-1000 | Low surface area in Protocol A indicates blocked pores (failed activation). |